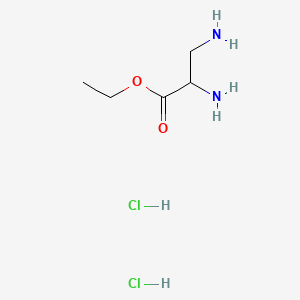
Ethyl 2,3-diaminopropionate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-diaminopropionate dihydrochloride is a chemical compound that belongs to the class of non-proteinogenic amino acids It is structurally characterized by the presence of two amino groups attached to a propionate backbone, with an ethyl ester and two hydrochloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method for synthesizing ethyl 2,3-diaminopropionate dihydrochloride involves the conversion of ethyl cyanoacetate into the corresponding 2-hydroxyimino-derivative, followed by catalytic hydrogenation to afford the diamino-dihydrochloride . The reaction conditions typically include the use of Adam’s catalyst for hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-diaminopropionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ethyl 2,3-diaminopropionate, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Ethyl 2,3-diaminopropionate dihydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of various chemical intermediates and as a reagent in different industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-diaminopropionate dihydrochloride involves its interaction with specific enzymes and molecular targets. For example, in the biosynthesis of monobactams, the compound acts as a substrate for non-ribosomal peptide synthetases, which incorporate it into the antibiotic structure . The molecular pathways involved include enzymatic transformations that lead to the formation of bioactive compounds.
Comparación Con Compuestos Similares
Ethyl 2,3-diaminopropionate dihydrochloride can be compared with other similar compounds, such as:
2,3-Diaminopropionic acid: This compound is a non-proteinogenic amino acid found in certain secondary metabolites.
Cisplatin derivatives: These include various esters of 2,3-diaminopropionic acid that have been synthesized for their potential antitumor activity.
Propiedades
Número CAS |
6020-57-1 |
|---|---|
Fórmula molecular |
C5H14Cl2N2O2 |
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
ethyl 2,3-diaminopropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H |
Clave InChI |
MUFTVIRBUNQPIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


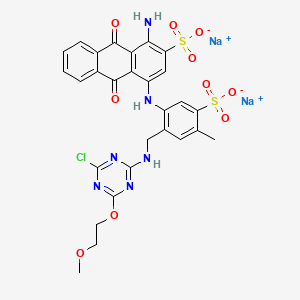


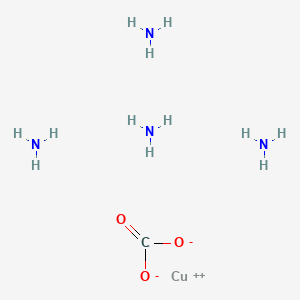
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)

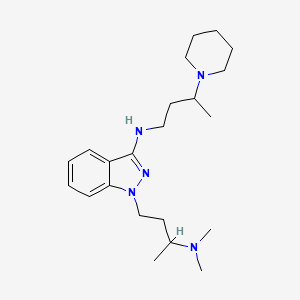
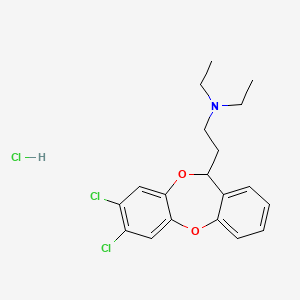

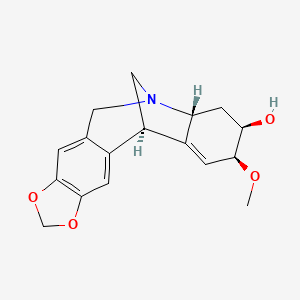
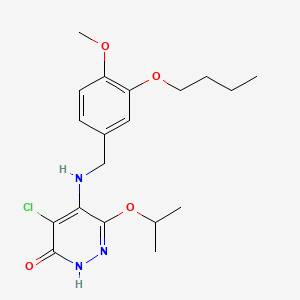
![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

